3-Methyl-6-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
3-Methyl-6-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The trifluoromethoxy group attached to the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a halogenated pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; solvents like methanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-(trifluoromethoxy)pyridin-2-amine finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(trifluoromethoxy)pyridin-3-amine: Similar structure but with the trifluoromethoxy group at a different position on the pyridine ring.
3-Pyridinamine, 5-(trifluoromethoxy): Similar structure but with the trifluoromethoxy group at the 5-position.
Uniqueness
3-Methyl-6-(trifluoromethoxy)pyridin-2-amine is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-2-3-5(12-6(4)11)13-7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
GAZLBGBCPZXRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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